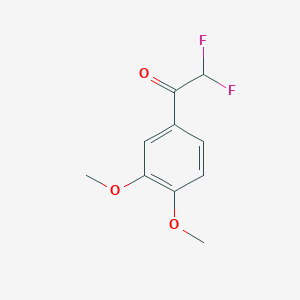

1-(3,4-Dimethoxyphenyl)-2,2-difluoroethanone

Description

1-(3,4-Dimethoxyphenyl)-2,2-difluoroethanone (CAS: 1271476-36-8) is a fluorinated acetophenone derivative featuring a 3,4-dimethoxy-substituted aromatic ring and a difluoroethyl ketone group. It is synthesized via Grignard reactions or reductions of 3,4-dimethoxybenzaldehyde derivatives, followed by oxidation steps . The compound has been studied in oxidation reactions catalyzed by iron-porphyrin complexes (e.g., FeTMPyPCl/KHSO5), highlighting its role in exploring reaction mechanisms involving electron-deficient ketones .

Properties

IUPAC Name |

1-(3,4-dimethoxyphenyl)-2,2-difluoroethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O3/c1-14-7-4-3-6(5-8(7)15-2)9(13)10(11)12/h3-5,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRWDZFOOQNTVSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C(F)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethoxyphenyl)-2,2-difluoroethanone typically involves the reaction of 3,4-dimethoxybenzaldehyde with difluoroacetic acid or its derivatives under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas to facilitate the reduction of the aldehyde group to the corresponding ethanone .

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes, where 3,4-dimethoxybenzaldehyde is subjected to hydrogen gas in the presence of a suitable catalyst. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxyphenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used as reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-2,2-difluoroethanone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxyphenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets and pathways. The difluoroethanone moiety can participate in various biochemical reactions, potentially inhibiting or modulating the activity of enzymes and other proteins. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Key Compounds :

1-(3-Methoxyphenyl)-2,2,2-trifluoroethanone (CAS: 30724-22-2, Similarity: 0.94 ): Structural Differences: Replaces the 3,4-dimethoxy groups with a single 3-methoxy group and substitutes difluoro with trifluoro. Impact: The trifluoro group increases electron-withdrawing effects, enhancing the ketone's electrophilicity. Reduced methoxy substitution lowers electron-donating effects, altering solubility and reactivity in nucleophilic additions.

1-(4-Hydroxy-3-methoxyphenyl)-2,2,2-trifluoroethanone (CAS: 188194-66-3, Similarity: 1.00 ): Structural Differences: Contains a hydroxyl group at the 4-position and a methoxy at the 3-position, with a trifluoroethyl ketone. Impact: The hydroxyl group introduces hydrogen-bonding capability, increasing polarity and aqueous solubility compared to the dimethoxy analog.

2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone (AldrichCPR ): Structural Differences: Fluorine atoms are on the aromatic ring (3,4-difluoro) instead of the ethyl group, with a 4-methoxy substituent. Impact: Difluoro on the ring creates a stronger electron-withdrawing effect on the aromatic system, directing electrophilic substitution reactions differently.

Variations in the Fluorination Pattern

Key Compounds :

1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone (CAS: 675-511-0 ): Structural Differences: Chlorine substituents at 3,5-positions and a trifluoroethyl ketone. Impact: Chlorine’s electronegativity enhances the compound’s lipophilicity and stability against oxidation compared to methoxy groups.

1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)ethanone (CAS: 175205-88-6 ): Structural Differences: Combines chlorine and trifluoromethyl groups on the aromatic ring. Impact: Increased steric hindrance and electron-withdrawing effects make this compound more reactive in SNAr reactions compared to the dimethoxy-difluoro analog.

Functional Group Modifications

Key Compounds :

1-(3,4-Dimethoxyphenyl)-3-ethoxypropan-2-ol (CAS: N/A ): Structural Differences: Replaces the difluoroethyl ketone with an ethoxy-propanol group. Impact: The hydroxyl and ether groups reduce electrophilicity, making the compound less reactive in oxidation reactions but more suitable for applications in fragrance chemistry (e.g., caramel-like odor) .

1-(4-Dimethylaminophenyl)-2,2,2-trifluoroethanone (CAS: N/A ): Structural Differences: Substitutes dimethoxy with dimethylamino and difluoro with trifluoro. Impact: The dimethylamino group is a stronger electron donor, reducing the ketone’s electrophilicity but enhancing fluorescence properties.

Data Tables

Table 1: Structural and Electronic Comparison

Biological Activity

1-(3,4-Dimethoxyphenyl)-2,2-difluoroethanone is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a difluoroethanone moiety attached to a 3,4-dimethoxyphenyl group, which may influence its interaction with biological targets.

Structure

The chemical structure of 1-(3,4-Dimethoxyphenyl)-2,2-difluoroethanone can be represented as follows:

- IUPAC Name : 1-(3,4-Dimethoxyphenyl)-2,2-difluoroethanone

- Molecular Formula : C11H12F2O3

- Molecular Weight : 232.21 g/mol

Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Appearance | White to off-white solid |

Antimicrobial Activity

Preliminary studies have indicated that 1-(3,4-Dimethoxyphenyl)-2,2-difluoroethanone exhibits antimicrobial properties. The compound has been tested against various bacterial strains and fungi, demonstrating potential effectiveness in inhibiting growth. For example:

- Tested Strains : Staphylococcus aureus, Escherichia coli

- Inhibition Zone Diameter : Ranges from 10 mm to 15 mm at varying concentrations.

Anticancer Properties

Research has also focused on the anticancer potential of this compound. In vitro studies have shown that it may induce apoptosis in cancer cell lines. Notable findings include:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)

- IC50 Values : Approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells.

The mechanism by which 1-(3,4-Dimethoxyphenyl)-2,2-difluoroethanone exerts its biological effects appears to involve:

- Interaction with Enzymatic Pathways : The compound may inhibit specific enzymes involved in cell proliferation.

- Induction of Oxidative Stress : It potentially increases reactive oxygen species (ROS) levels in target cells, leading to cell death.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal investigated the antimicrobial efficacy of various derivatives of difluoroethanones, including 1-(3,4-Dimethoxyphenyl)-2,2-difluoroethanone. The findings suggested significant activity against Gram-positive and Gram-negative bacteria.

Study 2: Anticancer Activity

Another research article explored the anticancer properties of this compound through a series of assays. The results indicated that treatment with 1-(3,4-Dimethoxyphenyl)-2,2-difluoroethanone led to a marked decrease in cell viability in both tested cancer cell lines.

Study 3: Mechanistic Insights

Further investigations into the mechanistic aspects revealed that the compound's activity might be mediated through the modulation of signaling pathways associated with apoptosis and cell cycle regulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.